[(2,4-Dibromophenyl)sulfonyl]dimethylamine
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Overview
Description
[(2,4-Dibromophenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of two bromine atoms, a sulfonyl group, and a dimethylamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dibromophenyl)sulfonyl]dimethylamine typically involves the reaction of 2,4-dibromophenol with sulfonyl chloride, followed by the introduction of a dimethylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dibromophenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4-Dibromophenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of [(2,4-Dibromophenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Shares the dibromophenyl structure but lacks the sulfonyl and dimethylamine groups.
2,4-Dibromobenzenesulfonyl chloride: Contains the sulfonyl chloride group instead of the dimethylamine group.
2,4-Dibromoanisole: Features a methoxy group instead of the sulfonyl and dimethylamine groups.
Uniqueness
[(2,4-Dibromophenyl)sulfonyl]dimethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and dimethylamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9Br2NO2S |
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Molecular Weight |
343.04 g/mol |
IUPAC Name |
2,4-dibromo-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 |
InChI Key |
MYJGQMOENVZPHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
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